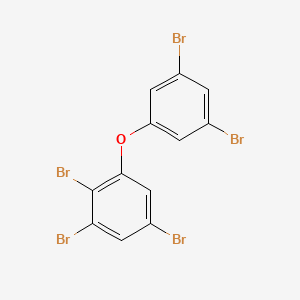

2,3,3',5,5'-Pentabromodiphenyl ether

Description

Properties

IUPAC Name |

1,2,5-tribromo-3-(3,5-dibromophenoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H5Br5O/c13-6-1-7(14)3-9(2-6)18-11-5-8(15)4-10(16)12(11)17/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCHDCOXHJBWEPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1Br)Br)OC2=C(C(=CC(=C2)Br)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H5Br5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30879923 | |

| Record name | BDE-111 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30879923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

564.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

446254-74-6 | |

| Record name | 2,3,3',5,5'-Pentabromodiphenyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0446254746 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BDE-111 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30879923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,3',5,5'-PENTABROMODIPHENYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6U8OM59KJZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Technical Guide: Environmental Sources, Fate, and Toxicological Profiling of BDE-118

Executive Summary & Chemical Identity

BDE-118 (2,3',4,4',5-Pentabromodiphenyl ether) represents a critical intersection between environmental persistence and specific receptor-mediated toxicity.[1] Unlike the more abundant congeners (BDE-47, BDE-99), BDE-118 possesses a mono-ortho substitution pattern.[1] This structural feature allows the molecule to assume a coplanar conformation, mimicking 2,3,7,8-TCDD (dioxin) and enabling high-affinity binding to the Aryl Hydrocarbon Receptor (AhR) .[1]

For drug development and toxicology professionals, BDE-118 is not merely a pollutant; it is a model compound for studying endocrine disruption via thyroid hormone mimicry and AhR-mediated metabolic activation.

Physicochemical Profile

| Parameter | Value | Relevance |

| IUPAC Name | 2,3',4,4',5-Pentabromodiphenyl ether | Unique mono-ortho structure |

| Molecular Formula | C₁₂H₅Br₅O | High halogenation = Lipophilicity |

| Log Kow | ~6.8 - 7.2 | High bioaccumulation potential |

| Vapor Pressure | 2.5 x 10⁻⁵ Pa (25°C) | Semi-volatile; prone to Long-Range Transport (LRT) |

| Commercial Source | Penta-BDE (DE-71), Octa-BDE | Legacy contaminant in foams/plastics |

Environmental Sources & Release Vectors

BDE-118 was never manufactured as a single compound but exists as a component of commercial mixtures. Understanding its source apportionment is critical for environmental forensics.

Primary Vectors

-

Legacy Commercial Mixtures:

-

DE-71 (Technical Penta-BDE): BDE-118 constitutes approximately 0.1–1.0% of this mixture. While lower than BDE-47/99, its toxicity equivalence factor (TEF) elevates its significance.[1]

-

Technical Octa-BDE: Trace amounts present.

-

-

E-Waste Recycling: Unregulated thermal processing of plastics releases BDE-118 via volatilization and particulate attachment.

-

Wastewater Treatment Plants (WWTP): Partitioning into biosolids (sludge) due to high

, leading to soil contamination upon land application.

Environmental Fate: Transport & Degradation

The fate of BDE-118 is governed by a competition between physical transport (LRT) and degradation (photolytic/microbial).

Abiotic Degradation (Photolysis)

In atmospheric and aqueous phases, UV radiation drives reductive debromination . The C-Br bond energy is lower than C-H or C-C, making it susceptible to homolytic cleavage.

-

Mechanism: Stepwise loss of bromine atoms.

-

Pathway: BDE-118 (Penta)

BDE-75 / BDE-66 (Tetra) -

Kinetics: Photolytic half-lives vary from hours (direct sunlight, solvent) to months (sediment/water column).

Biotic Degradation (Anaerobic)

In anoxic sediments, organohalide-respiring bacteria (e.g., Dehalococcoides, Sulfurospirillum) utilize BDE-118 as an electron acceptor.[1]

-

Process: Organohalide Respiration.

-

Significance: This process often increases toxicity by converting higher brominated congeners (like Octa/Deca-BDEs) into BDE-118 before further degrading it to BDE-47.

Visualization: Environmental & Metabolic Fate

Caption: Integrated fate map showing abiotic transport, microbial degradation, and the specific pharmacological pathways (AhR/OH-BDE) leading to toxicity.

Toxicological Mechanisms: The Drug Development Angle

For researchers in pharmacology, BDE-118 serves as a reference toxicant for Polyhalogenated Aromatic Hydrocarbons (PHAHs) .

AhR Receptor Agonism

Unlike ortho-substituted congeners (e.g., BDE-47) which are sterically hindered, BDE-118 can rotate to a planar configuration.[1]

-

Mechanism: BDE-118 binds the cytosolic Aryl Hydrocarbon Receptor (AhR).

-

Translocation: The Ligand-AhR complex moves to the nucleus, dimerizes with ARNT, and binds Xenobiotic Response Elements (XRE).

-

Outcome: Induction of CYP1A1 and CYP1B1 enzymes. This mimics the mechanism of action of Dioxin (TCDD), albeit with lower potency.

Thyroid Hormone Disruption

Metabolic activation by CYP enzymes converts BDE-118 into Hydroxylated PBDEs (OH-PBDEs) .

-

Structural Homology: OH-BDE-118 is structurally analogous to Thyroxine (T4).

-

Competitive Inhibition: It competes for binding sites on Transthyretin (TTR), displacing natural T4 and altering thyroid homeostasis.[1]

Analytical Protocol: Determination in Biological Matrices

Objective: Quantify BDE-118 at pg/g levels while separating it from interfering congeners. Standard: Isotope Dilution High-Resolution Gas Chromatography/Mass Spectrometry (ID-HRGC/HRMS).

Protocol Workflow

| Step | Procedure | Rationale |

| 1. Spiking | Add | Corrects for losses during extraction and matrix effects. |

| 2. Extraction | Soxhlet Extraction (Solids): Toluene/Acetone (16h). LLE (Liquids): Hexane/DCM. | Exhaustive extraction of lipophilic compounds. |

| 3. Lipid Removal | Acidified Silica Gel column (44% H₂SO₄ w/w). | Lipids co-extract and ruin GC columns/source; acid hydrolyzes lipids. |

| 4. Fractionation | Activated Florisil or Alumina column. | Separates PBDEs from more polar interferences. |

| 5. Sulfur Cleanup | Activated Copper granules. | Elemental sulfur interferes with MS detection. |

| 6. Analysis | GC-HRMS (EI mode, SIM) or GC-MS (NCI mode). | NCI (Methane) offers higher sensitivity for brominated compounds; HRMS offers specificity. |

Analytical Workflow Diagram

Caption: Step-by-step Isotope Dilution Mass Spectrometry (IDMS) workflow for precise BDE-118 quantification.

References

-

Stockholm Convention on Persistent Organic Pollutants. (2019). Listing of POPs in the Stockholm Convention. [Link]

-

U.S. EPA. (2017). Method 1614A: Brominated Diphenyl Ethers in Water, Soil, Sediment, and Tissue by HRGC/HRMS. [Link][1]

-

National Institute of Environmental Health Sciences (NIEHS). (2022). Polybrominated Diphenyl Ethers (PBDEs) Fact Sheet. [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). (2017). Toxicological Profile for Polybrominated Diphenyl Ethers (PBDEs). [Link]

-

European Chemicals Agency (ECHA). (2012). Bis(pentabromophenyl) ether (DecaBDE) - Annex XV Restriction Report. (Context on debromination pathways). [Link]

Sources

Toxicological Profile: 2,3,3',5,5'-Pentabromodiphenyl ether (BDE-105)

Executive Summary

2,3,3',5,5'-Pentabromodiphenyl ether (BDE-105) represents a critical, yet often overlooked, congener within the polybrominated diphenyl ether (PBDE) family. Historically found in the commercial "Penta-BDE" mixture (e.g., DE-71), BDE-105 is distinct due to its mono-ortho substitution pattern. Unlike its di-ortho counterparts (e.g., BDE-47, BDE-99), BDE-105 possesses a rotational freedom that allows it to adopt a coplanar conformation, theoretically conferring "dioxin-like" activity via the Aryl hydrocarbon Receptor (AhR).

However, its toxicological profile is a duality: it exhibits weak AhR agonism while simultaneously acting as a potent endocrine disruptor—specifically targeting thyroid transport proteins—but only after metabolic activation. This guide dissects these mechanisms, providing a rigorous examination of the pharmacokinetics, molecular pathways, and validated experimental protocols required to study this compound.

Physicochemical Identity & Environmental Fate[1][2]

To understand the toxicity of BDE-105, one must first understand its behavior in biological matrices. Its high lipophilicity drives rapid absorption and sequestration in adipose tissue, creating a long-term internal exposure depot.

| Parameter | Value / Characteristic | Toxicological Implication |

| CAS Number | 32534-81-9 (Penta-mix generic) | Specific congener tracking is difficult; often co-elutes with BDE-99 in low-res GC. |

| Structure | Mono-ortho (2,3,3',5,5') | Allows coplanar conformation; potential AhR ligand. |

| Log Kow | ~6.8 - 7.3 | High bioaccumulation potential in lipid-rich tissues (brain, adipose). |

| Molecular Weight | 564.7 g/mol | Large molecule; limits passive diffusion across tight barriers without transport. |

| Vapor Pressure | 4.7 x 10-6 Pa (25°C) | Semi-volatile; partitions to dust, a major exposure route for humans. |

Toxicokinetics (ADME)

The toxicity of BDE-105 is governed by its metabolic fate. The parent compound is persistent, but its metabolites are the primary drivers of acute endocrine toxicity.

Absorption & Distribution

-

Route: Primarily oral (dust/diet) and dermal.

-

Distribution: BDE-105 rapidly partitions from blood to lipid-rich tissues. In rodent models, the highest concentrations are found in adipose tissue, followed by the liver and adrenal glands.

-

Blood-Brain Barrier (BBB): BDE-105 can cross the BBB, particularly during development, accumulating in neuronal membranes.

Metabolism (The Activation Step)

This is the critical control point. BDE-105 undergoes oxidative metabolism via Cytochrome P450 enzymes (CYP2B6 and CYP1A1) .

-

Hydroxylation: The formation of hydroxylated metabolites (OH-PBDEs), such as 4'-OH-BDE-105 , dramatically increases water solubility and structural similarity to Thyroxine (T4).

-

Debromination: Metabolic reductive debromination can convert BDE-105 into lower brominated congeners (e.g., BDE-47), altering the toxicity profile over time.

Elimination & Half-Life[2]

-

Humans: Estimated half-life is 1–3 years . This contrasts with higher brominated congeners (e.g., BDE-209, t1/2 ~15 days) which are eliminated rapidly.[1]

-

Rodents: Much faster elimination (t1/2 ~20-40 days) due to higher metabolic rate, necessitating careful scaling in animal models.

Molecular Mechanisms of Toxicity

BDE-105 operates via two distinct Adverse Outcome Pathways (AOPs). The researcher must distinguish between effects caused by the parent compound versus its metabolites.

Mechanism A: Thyroid Hormone Disruption (The TTR Pathway)

The most potent effect of BDE-105 is mediated by its hydroxylated metabolites. The structure of 4'-OH-BDE-105 mimics the thyroid hormone Thyroxine (T4).

-

Competitive Binding: 4'-OH-BDE-105 binds to Transthyretin (TTR) , a major T4 transport protein in human serum and the CSF.

-

Displacement: It displaces endogenous T4.

-

Clearance: Free T4 is rapidly glucuronidated in the liver and excreted, leading to systemic hypothyroxinemia .

-

Neurodevelopment: Lack of T4 in the developing brain leads to permanent neurocognitive deficits.

Mechanism B: Aryl Hydrocarbon Receptor (AhR) Activation

As a mono-ortho congener, BDE-105 has "dioxin-like" potential, though its potency is significantly lower than TCDD or PCB-126.

-

Binding: BDE-105 binds the cytosolic AhR.

-

Translocation: The complex moves to the nucleus, dimerizes with ARNT.[2]

-

Transcription: Binds Dioxin Response Elements (DRE), inducing CYP1A1.[3]

-

Note: The potency is controversial. Impurities (brominated furans) in commercial standards often exaggerate this effect. Pure BDE-105 is a weak partial agonist .

Mechanism C: Neurotoxicity (Non-Genomic)

Parent BDE-105 accumulates in neuronal membranes, altering fluidity and disrupting intracellular Ca2+ homeostasis via ryanodine receptors (RyR), leading to excitotoxicity and oxidative stress.

Visualization: Thyroid Disruption AOP

The following diagram illustrates the cascade from exposure to adverse neurodevelopmental outcome.

Figure 1: Adverse Outcome Pathway (AOP) for BDE-105 mediated thyroid disruption via TTR binding.

Experimental Protocols

Protocol 1: TTR Competitive Binding Assay (Fluorescence Displacement)

Objective: Quantify the potency of BDE-105 (or its metabolite) to displace T4 from human TTR.

Reagents:

-

Purified Human TTR (Sigma or recombinantly expressed).

-

FITC-T4 (Fluorescein isothiocyanate labeled Thyroxine).

-

Test Compound: 4'-OH-BDE-105 (Parent BDE-105 will NOT bind; use metabolite).

Workflow:

-

Preparation: Dilute TTR to 30 nM in Tris-HCl buffer (pH 8.0).

-

Probe Addition: Add FITC-T4 to a final concentration of 100 nM. Allow to equilibrate for 15 mins. Checkpoint: Fluorescence polarization should stabilize, indicating TTR-probe binding.

-

Dosing: Add 4'-OH-BDE-105 in DMSO (keep DMSO <0.5% v/v to prevent protein denaturation) in a serial dilution (0.1 nM to 10 µM).

-

Incubation: Incubate for 20 mins at 4°C (stabilizes the tetramer).

-

Readout: Measure Fluorescence Polarization (FP).

-

Logic: Bound FITC-T4 rotates slowly (High FP). Displaced (free) FITC-T4 rotates fast (Low FP).

-

Result: A decrease in FP indicates successful displacement.

-

-

Calculation: Plot % Bound vs. Log[Concentration] to determine IC50.

Protocol 2: AhR Luciferase Reporter Assay (H4IIE-luc)

Objective: Assess the "dioxin-like" potency of BDE-105.

Workflow:

-

Cell Line: Rat hepatoma cells (H4IIE) stably transfected with pGudLuc1.1 (contains DRE driving Luciferase).

-

Seeding: 20,000 cells/well in 96-well white plates. Culture for 24h.

-

Treatment: Treat with BDE-105 (purified >99% to remove furans).

-

Control: TCDD standard curve (0.1 pM - 1 nM).

-

Vehicle: DMSO (0.1%).

-

-

Exposure: 24 hours.

-

Lysis: Add lysis buffer and luciferin substrate.

-

Measurement: Read luminescence.

-

Data Analysis: Calculate Relative Potency Factor (REP) = EC50(TCDD) / EC50(BDE-105).

Visualization: TTR Assay Workflow

Figure 2: Workflow for Fluorescence Polarization TTR Displacement Assay.

Risk Assessment Context

When interpreting data for BDE-105, researchers must contextualize it within the "Penta" mixture, as pure exposure is rare.

-

Reference Dose (RfD): The EPA RfD for the Penta-BDE mixture (DE-71) is 2 x 10-3 mg/kg-day . This is driven primarily by neurobehavioral effects in neonates.

-

TEF Status: BDE-105 does NOT have an official WHO Toxic Equivalency Factor (TEF). While it activates AhR, the potency is too low and variable to be included in the dioxin TEQ scheme.

-

Margin of Exposure (MOE): In highly exposed populations (e.g., e-waste recyclers), serum levels of total PBDEs can reach 100-400 ng/g lipid. BDE-105 typically constitutes 2-5% of this burden.

References

-

Agency for Toxic Substances and Disease Registry (ATSDR). (2017). Toxicological Profile for Polybrominated Diphenyl Ethers (PBDEs). Centers for Disease Control and Prevention. [Link]

-

Meerts, I. A., et al. (2000). Potent competitive interactions of some brominated flame retardants and related compounds with human transthyretin in vitro. Toxicological Sciences, 56(1), 95-104. [Link]

-

Chen, G., et al. (2001). Ah Receptor Phosphorylation and Suppression of CYP1A1 Expression in Cells Treated with 2,3,3',5,5'-Pentabromodiphenyl Ether. Molecular Pharmacology. [Link]

-

U.S. EPA. (2008). Toxicological Review of Pentabromodiphenyl Ether (BDE-99, BDE-105 context). Integrated Risk Information System (IRIS). [Link]

-

Hamers, T., et al. (2006). In vitro toxicity profiling of the major commercial PBDE mixtures and their congeners. Toxicological Sciences, 92(1), 157-173. [Link]

Sources

- 1. Apparent Half-Lives of Hepta- to Decabrominated Diphenyl Ethers in Human Serum as Determined in Occupationally Exposed Workers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Aryl hydrocarbon receptor: current perspectives on key signaling partners and immunoregulatory role in inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. seagrant.whoi.edu [seagrant.whoi.edu]

Methodological & Application

Application Note: High-Sensitivity Determination of BDE-118 in Environmental Sediments

Abstract

This document provides a comprehensive guide to the analytical methodology for the sensitive and selective quantification of 2,3',4,4',5-pentabromodiphenyl ether (BDE-118) in complex sediment matrices. BDE-118 is a specific congener of the polybrominated diphenyl ethers (PBDEs), a class of persistent organic pollutants (POPs) used as flame retardants.[1][2][3] Due to their persistence, bioaccumulation, and potential toxicity, monitoring congeners like BDE-118 in environmental compartments such as sediment is of critical importance.[4][5] This guide details a robust workflow encompassing sample preparation, including advanced extraction and cleanup techniques, followed by high-resolution chromatographic separation and mass spectrometric detection. The protocols are grounded in established methodologies, such as U.S. EPA Method 1614A, to ensure data of the highest quality and reliability for researchers and environmental scientists.[6][7][8][9]

Introduction: The Rationale for BDE-118 Analysis

Polybrominated diphenyl ethers (PBDEs) were widely incorporated into consumer products, including plastics, textiles, and electronics, to reduce flammability.[1] Despite restrictions on their use, their chemical stability leads to long-term persistence in the environment.[4] Sediments act as a primary sink for hydrophobic compounds like PBDEs, creating a reservoir from which they can re-enter the food web. BDE-118, a pentabrominated congener, is a component of commercial flame retardant mixtures and is frequently detected in environmental samples.[2][6]

The analytical challenge lies in isolating and quantifying trace levels of BDE-118 from intricate sediment matrices, which are rich in interfering compounds such as lipids, sulfur, and other organic matter.[10][11] A meticulously designed analytical workflow is therefore essential. This involves an efficient extraction method to liberate the analyte from the sediment particles, a multi-step cleanup procedure to remove co-extractives, and a highly selective instrumental technique for unambiguous detection and quantification. This application note provides the scientific basis and step-by-step protocols for achieving these objectives.

Overall Analytical Workflow

The successful determination of BDE-118 in sediment hinges on a sequential, multi-stage process. Each stage is designed to address a specific analytical challenge, from analyte extraction to final quantification. The workflow ensures the removal of interfering substances and the enrichment of the target analyte to meet the sensitivity requirements for environmental monitoring.

Caption: Overall workflow for BDE-118 analysis in sediment.

Sample Preparation and Extraction

The objective of the initial preparation and extraction is to quantitatively transfer BDE-118 from the solid sediment matrix into a liquid solvent phase while minimizing the co-extraction of interfering substances.

Pre-Extraction Protocol

-

Homogenization: Freeze-dry the wet sediment sample to a constant weight. This step is crucial as water can significantly reduce the efficiency of non-polar solvent extraction.[10]

-

Sieving: Sieve the dried sediment through a fine-mesh screen (e.g., <90 µm) to ensure a uniform particle size, which promotes consistent extraction efficiency.[12]

-

Spiking: Prior to extraction, accurately spike a known quantity of a ¹³C-labeled BDE-118 surrogate standard into the sample.[6][13] This isotope dilution approach is fundamental for correcting analyte losses during the entire sample preparation and analysis process, thereby ensuring high accuracy.[7][9]

Extraction Methodologies

The choice of extraction technique is a trade-off between efficiency, solvent consumption, and sample throughput.

-

Pressurized Liquid Extraction (PLE): This is the preferred method for its high efficiency and reduced solvent usage compared to traditional techniques.[14][15][16] PLE uses elevated temperatures and pressures to increase the solubility and diffusion rate of the analyte into the solvent.[17]

-

Soxhlet Extraction: A classic and exhaustive technique that provides good recoveries but is time-consuming and requires large volumes of solvent.[10][11][18][19]

Protocol 1: Pressurized Liquid Extraction (PLE)

-

Mix the homogenized sediment sample (e.g., 10-20 g) with a drying agent like anhydrous sodium sulfate.

-

Place the mixture into a stainless-steel PLE cell.

-

Extraction Solvent: Use a mixture of n-hexane and acetone (e.g., 3:1 v/v).[14] Acetone helps to disrupt analyte-matrix interactions, while hexane efficiently dissolves the non-polar BDE-118.

-

PLE Parameters:

-

Temperature: 70-100 °C

-

Pressure: 1500-2000 psi

-

Static Cycles: 2 cycles of 5 minutes each.[14]

-

-

Collect the extract and concentrate it using a rotary evaporator or nitrogen stream to approximately 1-2 mL for the cleanup stage.

Extract Cleanup

Raw sediment extracts are complex mixtures that require rigorous cleanup to prevent chromatographic interference and ion suppression in the mass spectrometer. A multi-step cleanup approach is standard practice.[10]

Caption: Multi-step cleanup strategy for sediment extracts.

Gel Permeation Chromatography (GPC)

GPC is a size-exclusion chromatography technique that effectively removes large molecular weight interferences like lipids and humic substances, which can damage GC columns and interfere with detection.[20][21][22]

Protocol 2: GPC Cleanup

-

System: Automated GPC system with a divinylbenzene-styrene copolymer column (e.g., Bio-Beads S-X3).[22][23]

-

Mobile Phase: Dichloromethane or a mixture of ethyl acetate/cyclopentane.

-

Procedure: Inject the concentrated extract onto the GPC column. The larger interfering molecules elute first and are directed to waste. The fraction containing the smaller BDE-118 molecules is collected based on a pre-determined calibration with standards.[21]

Sulfur and Matrix Removal

Elemental sulfur is often present in anaerobic sediments and can severely interfere with GC analysis. Acid/base treatment can remove other matrix components.

Protocol 3: Sulfur and Acid/Base Cleanup

-

Sulfur Removal: Pass the GPC-cleaned extract through a column containing activated copper powder or shake the extract with copper powder. The copper reacts with elemental sulfur, removing it from the solution.[11]

-

Acid Treatment: Gently shake the extract with concentrated sulfuric acid to destroy oxidizable matrix components. PBDEs are resistant to this treatment.[10][14] This step is often performed by using silica gel impregnated with sulfuric acid in a multi-layer column.[11]

Adsorption Chromatography (Silica/Alumina Column)

This final cleanup step separates the analytes from remaining polar interferences. A multi-layer column is highly effective.[18][19]

Protocol 4: Multi-layer Column Chromatography

-

Column Packing: Prepare a glass chromatography column packed with sequential layers of:

-

Anhydrous sodium sulfate (top layer, removes residual water)

-

Acidified silica gel (44% H₂SO₄ w/w)

-

Neutral silica gel

-

Basic silica gel

-

Neutral alumina

-

Anhydrous sodium sulfate (bottom layer)

-

-

Elution: Apply the extract to the top of the column. Elute BDE-118 with a non-polar to moderately polar solvent mixture, such as hexane/dichloromethane (e.g., 70:30 v/v).[14] The highly polar interfering compounds are retained on the column.

-

Collect the eluate and concentrate it to a final volume of approximately 20-50 µL. Add a recovery (injection) internal standard just prior to analysis.[24]

Instrumental Analysis

The gold standard for the analysis of PBDEs at ultra-trace levels is Gas Chromatography coupled with High-Resolution Mass Spectrometry (GC-HRMS).[1][6][7][8][25][26] This technique provides the necessary selectivity to distinguish the target analyte from any remaining matrix components and the sensitivity to detect environmentally relevant concentrations.[26] Gas chromatography-tandem mass spectrometry (GC-MS/MS) is also a viable and increasingly common alternative.[24][27]

GC-HRMS Parameters

An individual BDE congener is identified by comparing the GC retention time and the abundance ratio of two exact m/z's with an authentic standard.[6]

| Parameter | Typical Setting | Rationale |

| Gas Chromatograph | Agilent 7890 or equivalent | Provides robust and reproducible chromatographic separation. |

| GC Column | DB-5ms (15-30 m x 0.25 mm, 0.25 µm) | A low-polarity column offering good separation for PBDE congeners.[14] |

| Carrier Gas | Helium | Inert carrier gas providing good chromatographic efficiency. |

| Injection Mode | Splitless | Ensures the entire injected volume is transferred to the column for maximum sensitivity. |

| Injector Temp. | 270-290 °C | Ensures rapid volatilization of the analytes without thermal degradation. |

| Oven Program | Ramped program (e.g., 90°C to 320°C) | Optimizes the separation of multiple PBDE congeners.[13][14] |

| Mass Spectrometer | High-Resolution MS (e.g., Thermo DFS) | Provides high mass accuracy and resolving power (>5,000) to eliminate isobaric interferences.[6] |

| Ionization Mode | Electron Ionization (EI) | Standard, robust ionization technique providing characteristic fragmentation patterns.[26] |

| Acquisition Mode | Selected Ion Monitoring (SIM) | Monitors specific ions for BDE-118 and the labeled standard, maximizing sensitivity and selectivity.[28] |

Quantification and Quality Control

-

Quantification: The concentration of BDE-118 is calculated using the isotope dilution method. The ratio of the native analyte response to the labeled standard response in the sample is compared to the response ratio in a calibration standard of known concentration.[1][6]

-

Method Detection Limit (MDL): The MDL is typically in the low picogram per gram (pg/g) range, dependent on sample size and matrix interference.[6][29]

-

Quality Control (QC):

-

Method Blanks: Analyze a blank sample with each batch to check for laboratory contamination.[6]

-

Matrix Spikes: Analyze a spiked sample to assess matrix effects and method accuracy.

-

Certified Reference Material (CRM): Analyze a sediment CRM with a certified BDE-118 concentration to validate the entire analytical procedure.

-

Conclusion

The analytical method detailed in this application note provides a robust and reliable framework for the determination of BDE-118 in sediment. The combination of efficient Pressurized Liquid Extraction, a comprehensive multi-step cleanup process, and sensitive GC-HRMS detection allows for the accurate quantification of this environmental contaminant at ultra-trace levels. Adherence to stringent quality control measures, particularly the use of isotope dilution standards, is paramount for generating defensible data suitable for environmental risk assessment and regulatory monitoring.

References

-

U.S. Environmental Protection Agency. (2010). Method 1614A: Brominated Diphenyl Ethers in Water, Soil, Sediment, and Tissue by HRGC/HRMS. EPA-821-R-10-005. [Link]

-

U.S. Environmental Protection Agency. (2007). Method 1614: Brominated Diphenyl Ethers in Water, Soil, Sediment, and Tissue by HRGC/HRMS. EPA-821-R-07-005. [Link]

-

National Technical Reports Library. (2010). Method 1614A: Brominated Diphenyl Ethers in Water, Soil Sediment, and Tissue by HRGC/HRMS, May 2010. [Link]

-

López, P., et al. (2011). Optimization and development of analytical methods for the determination of new brominated flame retardants and polybrominated diphenyl ethers in sediments and suspended particulate matter. Analytical and Bioanalytical Chemistry, 400(3), 871-883. [Link]

-

U.S. Environmental Protection Agency. (2014). Technical Fact Sheet – Polybrominated Diphenyl Ethers (PBDEs) and Polybrominated Biphenyls (PBBs). [Link]

-

Wang, D., et al. (2013). Method for the purification of polybrominated diphenyl ethers in sediment for compound-specific isotope analysis. Talanta, 112, 53-58. [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). (2017). Toxicological Profile for Polybrominated Diphenyl Ethers (PBDEs). [Link]

-

Leung, A. O., et al. (2005). Determination of polybrominated diphenyl ethers in soil and sediment from an electronic waste recycling facility. Journal of Agricultural and Food Chemistry, 53(16), 6395-6401. [Link]

-

Shimadzu. (n.d.). Analysis Method of Polybrominated Diphenyl Ethers Using GC-MS and GC-MS/MS Coupled With an Automated Identification and Semi-Quantitation System. [Link]

-

Burkhardt, M. R., et al. (2005). Pressurized liquid extraction using water/isopropanol coupled with solid-phase extraction cleanup for industrial and anthropogenic waste-indicator compounds in sediment. Analytica Chimica Acta, 534(1), 89-100. [Link]

-

An, J., et al. (2013). Concurrent extraction, clean-up, and analysis of polybrominated diphenyl ethers, hexabromocyclododecane isomers, and tetrabromobisphenol A in human milk and serum. Journal of Separation Science, 36(20), 3345-3352. [Link]

-

López, P., et al. (2011). Optimization and development of analytical methods for the determination of new brominated flame retardants and polybrominated diphenyl ethers in sediments and suspended particulate matter. Analytical and Bioanalytical Chemistry, 400(3), 871-883. [Link]

-

ALS Global. (2024). Testing for PBDEs & DecaBDE Flame Retardants to Assess Environmental Quality Guidelines. [Link]

-

Cheng, Z., & Ko, F. C. (2020). Sediment Records of Polybrominated Diphenyl Ethers (PBDEs) from the Anhui Province Section of Yangtze River, China. International Journal of Environmental Research and Public Health, 17(15), 5589. [Link]

-

U.S. Environmental Protection Agency. (n.d.). Analysis of Polybrominated Diphenyl Ethers (PBDEs) and other Flame Retardants in Air and Precipitation Samples. [Link]

-

Waters Corporation. (n.d.). A Study of the Analysis of Polybrominated Diphenyl Ether Flame Retardants by GC-MS/MS. [Link]

-

Guo, W., et al. (2015). Simultaneous Determination of Polybrominated Diphenyl Ethers and Polychlorinated Biphenyls by Gas Chromatography-Tandem Mass Spectrometry in Human Serum and Plasma. International Journal of Environmental Research and Public Health, 12(9), 11693-11707. [Link]

-

Reiner, E. J., et al. (2006). The Analysis of Halogenated Flame Retardants by GC-HRMS in Environmental Samples. LCGC North America, 24(8), 772-781. [Link]

-

Wang, Y., et al. (2018). Optimization of selective pressurized liquid extraction and ultrasonication-assisted QuEChERS methods for the determination of polybrominated diphenyl ethers in sediments. Analytical Methods, 10(4), 434-442. [Link]

-

López, P., et al. (2011). Optimization and development of analytical methods for the determination of new brominated flame retardants and polybrominated diphenyl ethers in sediments and suspended particulate matter. ResearchGate. [Link]

-

Agilent Technologies. (2018). Analysis of Polybrominated Diphenyl Ethers and Novel Brominated Flame Retardants in Soil Using the Agilent 7000 Triple Quadrupole GC/MS. [Link]

-

Minh, T. B., et al. (2007). Polybrominated diphenyl ethers (PBDEs) in sediments and mussel tissues from Hong Kong marine waters. Marine Pollution Bulletin, 54(8), 1235-1245. [Link]

-

American Laboratory. (2010). The Use of Gel Permeation-Chromatography for the Cleanup of Samples in the Analytical Laboratory. [Link]

-

de Boer, J., et al. (2000). Development and application of a simplified clean-up procedure for the determination of polychlorinated biphenyls (PCBs) and polybrominated diphenyl ethers (PBDEs) in horse fat by gas chromatography-tandem mass spectrometry (GC-MS/MS). ResearchGate. [Link]

-

de la Cal, A., et al. (2004). Determination of 39 polybrominated diphenyl ether congeners in sediment samples using fast selective pressurized liquid extraction and purification. Journal of Chromatography A, 1025(1), 145-150. [Link]

-

Al-Qaim, F. F., et al. (2014). Selective pressurized liquid extraction of replacement and legacy brominated flame retardants from soil. ResearchGate. [Link]

-

Australian Industrial Chemicals Introduction Scheme (AICIS). (n.d.). Pentabromodiphenyl Ether. [Link]

-

Exposome-Explorer. (n.d.). BDE-118 (Compound). [Link]

-

ResearchGate. (n.d.). (PDF) Pressurized Liquid Extraction. [Link]

-

OI Analytical. (2001). Evaluation of a New Gel Permeation Chromatography (GPC) System for Sample Cleanup Prior to GC or GC/MS. [Link]

-

Alaee, M., et al. (2001). A gas chromatography/high-resolution mass spectrometry (GC/HRMS) method for determination of polybrominated diphenyl ethers in fish. Chemosphere, 44(6), 1489-1495. [Link]

-

Wenzel, K. D., et al. (2012). Solvent Selection for Pressurized Liquid Extraction of Polymeric Sorbents Used in Air Sampling. Journal of Chromatographic Science, 50(6), 487-495. [Link]

-

Jia, F., et al. (2014). Comparing black carbon types in sequestering polybrominated diphenyl ethers (PBDEs) in sediments. Chemosphere, 114, 1-7. [Link]

-

OSPAR Commission. (2020). Background document for Canadian Federal Environmental Quality Guidelines (FEQGs) for Polybrominated Diphenyl Ethers (PBDEs) in sediment and biota. [Link]

Sources

- 1. alsglobal.com [alsglobal.com]

- 2. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 3. Exposome-Explorer - BDE-118 (Compound) [exposome-explorer.iarc.fr]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. ospar.org [ospar.org]

- 6. epa.gov [epa.gov]

- 7. NEMI Method Summary - 1614 [nemi.gov]

- 8. Method 1614A: Brominated Diphenyl Ethers in Water, Soil Sediment, and Tissue by HRGC/HRMS, May 2010. | National Technical Reports Library - NTIS [ntrl.ntis.gov]

- 9. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]

- 10. atsdr.cdc.gov [atsdr.cdc.gov]

- 11. vliz.be [vliz.be]

- 12. researchgate.net [researchgate.net]

- 13. Simultaneous Determination of Polybrominated Diphenyl Ethers and Polychlorinated Biphenyls by Gas Chromatography-Tandem Mass Spectrometry in Human Serum and Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Optimization and development of analytical methods for the determination of new brominated flame retardants and polybrominated diphenyl ethers in sediments and suspended particulate matter - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Pressurized liquid extraction using water/isopropanol coupled with solid-phase extraction cleanup for industrial and anthropogenic waste-indicator compounds in sediment | U.S. Geological Survey [usgs.gov]

- 16. researchgate.net [researchgate.net]

- 17. Solvent Selection for Pressurized Liquid Extraction of Polymeric Sorbents Used in Air Sampling - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Method for the purification of polybrominated diphenyl ethers in sediment for compound-specific isotope analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. scholars.hkbu.edu.hk [scholars.hkbu.edu.hk]

- 20. Concurrent extraction, clean-up, and analysis of polybrominated diphenyl ethers, hexabromocyclododecane isomers, and tetrabromobisphenol A in human milk and serum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. americanlaboratory.com [americanlaboratory.com]

- 22. assets.ctfassets.net [assets.ctfassets.net]

- 23. researchgate.net [researchgate.net]

- 24. agilent.com [agilent.com]

- 25. scilit.com [scilit.com]

- 26. A gas chromatography/high-resolution mass spectrometry (GC/HRMS) method for determination of polybrominated diphenyl ethers in fish - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. shimadzu.com [shimadzu.com]

- 28. epa.gov [epa.gov]

- 29. researchgate.net [researchgate.net]

Gas chromatography-mass spectrometry (GC-MS) for 2,3,3',5,5'-PBDE analysis

Application Note: High-Sensitivity Quantitation of 2,3,3',5,5'-Pentabromodiphenyl Ether (BDE-111) in Biological Matrices via GC-ECNI-MS

Executive Summary & Scope

This application note details a validated protocol for the extraction and quantitation of 2,3,3',5,5'-Pentabromodiphenyl ether (BDE-111) . While often overshadowed by major congeners (e.g., BDE-47, -99), BDE-111 is a critical analyte in toxicokinetic (TK) profiling and environmental fate studies due to its specific substitution pattern, which influences its metabolic susceptibility to debromination and hydroxylation by Cytochrome P450 enzymes.

Target Audience:

-

Toxicologists: Assessing bioaccumulation and endocrine disruption potential.

-

Drug Development/ADME Scientists: Investigating xenobiotic metabolism, specifically the clearance of halogenated aromatic hydrocarbons in hepatic models.

Technical Core:

The method utilizes Gas Chromatography coupled with Electron Capture Negative Ionization Mass Spectrometry (GC-ECNI-MS) .[1][2] Unlike Electron Impact (EI), which fragments the molecule extensively, ECNI provides femtogram-level sensitivity by capturing thermal electrons, primarily monitoring the bromide ions (

Scientific Principles & Causality

Why ECNI over EI?

For polybrominated diphenyl ethers (PBDEs), Electron Impact (EI) ionization yields a molecular ion (

-

Mechanism: ECNI uses a reagent gas (Methane or Ammonia) to thermalize electrons. The highly electronegative bromine atoms on BDE-111 capture these low-energy electrons, resulting in dissociative electron capture.

-

Result: The base peaks are usually the bromide isotopes

and

The Thermal Degradation Challenge

PBDEs are thermally labile.

-

Risk: Exposure to active sites in the GC liner or prolonged residence in the column can cause debromination (e.g., BDE-111 degrading into Tetra-BDEs).

-

Solution: This protocol employs a Pulsed Splitless Injection (to minimize residence time in the injector) and a thin-film, non-polar column (DB-5ms) to allow elution at lower temperatures.

Experimental Workflow Diagram

The following logic flow illustrates the critical path from biological sample to quantitative data, highlighting the cleanup steps necessary to prevent lipid interference in the MS source.

Figure 1: Analytical workflow for BDE-111 quantitation ensuring lipid removal and accurate ionization.

Detailed Protocol

Materials & Standards

-

Target Analyte: 2,3,3',5,5'-Pentabromodiphenyl ether (BDE-111).[3]

-

Internal Standard (IS):

-labeled BDE-111 (preferred) or BDE-77 (if non-interfering). -

Reagents: Hexane (Pesticide Grade), Methyl tert-butyl ether (MTBE), Sulfuric acid (concentrated).

Sample Preparation (Plasma/Microsomal Incubation)

Rationale: Biological fluids contain lipids that suppress ionization in ECNI. Acid digestion/cleanup is mandatory.

-

Aliquot: Transfer 200 µL of plasma or microsomal incubate to a borosilicate glass tube.

-

Spike: Add 10 µL of Internal Standard solution (100 ng/mL). Equilibrate for 15 mins.

-

Denaturation: Add 200 µL of Formic Acid (or 6M HCl) to denature proteins and release bound PBDEs.

-

Extraction:

-

Add 2 mL Hexane:MTBE (1:1 v/v) .

-

Vortex vigorously for 2 minutes.

-

Centrifuge at 3000 x g for 5 minutes.

-

Transfer the organic (top) layer to a clean tube.

-

Repeat extraction once and combine organic layers.

-

-

Lipid Cleanup (Acid Wash):

-

Add 1 mL of concentrated Sulfuric Acid (

) directly to the combined organic extract. -

Note: The acid will char the lipids (turning the bottom layer dark brown/black) while BDE-111 remains in the hexane layer.

-

Gentle vortex (avoid emulsion). Centrifuge.

-

Transfer the clear supernatant to a GC vial.

-

-

Concentration: Evaporate to dryness under a gentle stream of Nitrogen (

). Reconstitute in 50 µL Isooctane (Isooctane is preferred over hexane for GC injection precision).

Instrumental Parameters (GC-ECNI-MS)

Gas Chromatograph (e.g., Agilent 7890/8890):

| Parameter | Setting | Rationale |

| Column | DB-5ms (30m | 5% phenyl phase offers optimal selectivity for BDE congeners. |

| Inlet Mode | Pulsed Splitless | "Pulse" (e.g., 25 psi for 1 min) maximizes transfer of high-boiling BDEs onto the column. |

| Inlet Temp | 280°C | High enough to volatilize, low enough to minimize debromination. |

| Carrier Gas | Helium @ 1.2 mL/min (Constant Flow) | Maintains separation efficiency during temperature ramp. |

| Oven Program | 110°C (1 min) | Rapid initial ramp prevents peak broadening; slower ramp at end resolves isomers. |

Mass Spectrometer (e.g., Agilent 5977 or equivalent Single Quad):

| Parameter | Setting | Rationale |

| Source | Chemical Ionization (CI) | Requires a CI source hardware configuration. |

| Reagent Gas | Methane (40% flow) | Methane creates a thermal electron cloud for capture. |

| Source Temp | 200°C - 250°C | Critical: Too hot (>280°C) causes fragmentation; too cold (<150°C) causes source contamination. |

| Quad Temp | 150°C | Standard setting. |

| Acquisition | SIM (Selected Ion Monitoring) | Maximizes dwell time on target ions. |

SIM Table:

| Group | Target | Ion (m/z) | Dwell (ms) |

| 1 | Bromide Isotopes | 79.0, 81.0 | 100 |

| 2 | IS ( | Monitor 79/81 | 100 |

| 3 | Molecular Ion (Optional) | 563.6 (Pentabromo) | 100 |

Note: In ECNI, the molecular ion is often weak. Quantitation is almost exclusively done using m/z 79 and 81. Identification relies on Retention Time (RT) matching.

Quality Assurance & Self-Validation

To ensure "Trustworthiness" (Part 2 of requirements), the method must be self-validating run-to-run.

-

Ion Ratio Check:

-

The natural abundance ratio of

to -

Validation Rule: For every peak identified as BDE-111, the area ratio of

79/81 must fall within 0.85 – 1.15 . If outside this range, it is an interference (matrix artifact).

-

-

Debromination Check:

-

Inject a standard of Deca-BDE (BDE-209) prior to the run.

-

If significant peaks for Nona- or Octa-BDEs appear, the inlet liner is dirty (active sites) and must be changed before analyzing BDE-111 samples.

-

-

Recovery Standard:

-

Spike samples with a surrogate (e.g., BDE-77) before extraction and a volumetric internal standard (e.g., PCB-209) just before injection. Calculate recovery % to validate the extraction efficiency.

-

References

-

U.S. Environmental Protection Agency (EPA). (2010).[4][5] Method 1614A: Brominated Diphenyl Ethers in Water, Soil, Sediment, and Tissue by HRGC/HRMS.[4][5][6] EPA-821-R-10-005.

-

Covaci, A., et al. (2003).[7] Determination of brominated flame retardants, with emphasis on polybrominated diphenyl ethers (PBDEs) in environmental and human samples—a review. Environment International, 29(6), 735-756.

-

[Link]

-

-

Stapleton, H. M. (2006).[7] Instrumental methods and challenges in quantifying polybrominated diphenyl ethers in environmental extracts: a review. Analytical and Bioanalytical Chemistry, 386, 807–817.

-

[Link]

-

- AccuStandard. (2023). Reference Standards for PBDE Analysis (BDE-111).

Sources

- 1. chromatographyonline.com [chromatographyonline.com]

- 2. Gas chromatography coupled to electron capture negative ion mass spectrometry with nitrogen as the reagent gas--an alternative method for the determination of polybrominated compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. labmix24.com [labmix24.com]

- 4. epa.gov [epa.gov]

- 5. Method 1614A: Brominated Diphenyl Ethers in Water, Soil Sediment, and Tissue by HRGC/HRMS, May 2010. | National Technical Reports Library - NTIS [ntrl.ntis.gov]

- 6. NEMI Method Summary - 1614 [nemi.gov]

- 7. atsdr.cdc.gov [atsdr.cdc.gov]

Application of BDE-118 as an internal standard in environmental analysis

Application Note: BDE-118 in Environmental Analysis & Toxicology

Executive Summary & Scientific Context

BDE-118 (2,3',4,4',5-Pentabromodiphenyl ether) occupies a unique niche in environmental forensics and toxicology. As a mono-ortho substituted congener, it exhibits dioxin-like toxicity (binding to the Aryl Hydrocarbon Receptor, AhR), distinguishing it from the bulk of ortho-substituted PBDEs found in commercial mixtures like DE-71 (Penta-BDE).

For researchers and drug development professionals, BDE-118 serves two distinct analytical roles:

-

As a Target Analyte (Gold Standard): Quantified via Isotope Dilution Mass Spectrometry (IDMS) using Carbon-13 labeled BDE-118 (

-BDE-118) as the internal surrogate. This is the protocol required for EPA Method 1614A compliance. -

As an Internal Standard (Screening/Historical): Native BDE-118 has historically been used as an internal standard to quantify other brominated flame retardants (BFRs) in matrices where BDE-118 is known to be absent. Note: This application is high-risk due to ubiquitous environmental background and is generally discouraged in favor of labeled surrogates.

This guide details the Isotope Dilution Protocol , the industry benchmark for distinguishing background contamination from true bioaccumulation.

Methodological Principle: Isotope Dilution Mass Spectrometry (IDMS)

The core requirement for high-reliability BDE analysis is the correction of matrix effects (suppression/enhancement) and extraction losses.

-

The Surrogate (

-BDE-118): Spiked into the sample prior to extraction. It mimics the chemical behavior of native BDE-118 through all cleanup steps but is mass-resolved by the Mass Spectrometer (MS). -

The Injection Internal Standard (

-BDE-138): Spiked immediately before instrument injection. It corrects for injection volume variability and instrument drift.

Quantification Logic:

- = Concentration of BDE-118.

- = Peak Area of Native BDE-118 (m/z 403.8/405.8).

-

= Peak Area of

- = Mass of labeled surrogate added.

- = Relative Response Factor determined during calibration.

Experimental Protocol

Reagents & Standards

-

Native Standard: BDE-118 (Neat or 50

g/mL in Nonane). -

Labeled Surrogate:

-BDE-118 (purity -

Cleanup Media: Acidified Silica Gel (30% w/w

), Neutral Alumina.

Step-by-Step Workflow

Step 1: Sample Preparation & Spiking

-

Solids (Soil/Sediment): Weigh 10 g of dried, homogenized sample.

-

Tissue: Weigh 5 g of wet tissue; mix with anhydrous sodium sulfate (

) to dry. -

CRITICAL: Spike 5.0 ng of

-BDE-118 Surrogate Solution directly onto the matrix. Allow to equilibrate for 30 mins.

Step 2: Extraction (Soxhlet or PLE)

-

Solvent: Toluene (for Soxhlet, 16-24 hours) or DCM:Hexane (1:1 for Pressurized Liquid Extraction).

-

Why: Toluene ensures exhaustive extraction of high-molecular-weight BFRs and breakdown of lipid matrices.

Step 3: Lipid Removal & Cleanup

-

GPC (Gel Permeation Chromatography): Mandatory for tissue samples. Removes high-molecular-weight lipids that foul the GC inlet.

-

Acid Silica Column: Pack a glass column with 5 g Acidified Silica. Elute with Hexane.

-

Mechanism:[1] Sulfuric acid oxidizes remaining lipids/pigments; BDE-118 is stable and passes through.

-

-

Alumina Column: Final polishing to remove polar interferences.

Step 4: Concentration & Final Spike

-

Concentrate extract to ~100

L using a nitrogen evaporator (TurboVap). -

Spike: Add 5.0 ng of Injection Internal Standard (

-BDE-138). -

Final Volume: 20

L (Nonane).

Instrumental Analysis (GC-HRMS)

-

Instrument: Agilent 7890 GC coupled to Magnetic Sector HRMS (e.g., Waters AutoSpec).

-

Column: DB-5ms or Rtx-1614 (15 m or 30 m, 0.25 mm ID, 0.1

m film).-

Note: A shorter column (15 m) prevents thermal degradation of higher BDEs but requires careful temperature ramping to separate BDE-118 from BDE-119.

-

-

Ionization: Electron Impact (EI) at >10,000 Resolution (10% Valley).

-

SIM Parameters (Selected Ion Monitoring):

| Analyte | Type | Quant Ion (m/z) | Confirm Ion (m/z) | Ratio (Theoretical) |

| BDE-118 | Native | 563.6 | 565.6 | 1.02 |

| Surrogate | 575.6 | 577.6 | 1.02 |

Note: While [M-2Br]+ ions (m/z 403.8) are more intense in EI, the molecular ions (m/z 563.6) offer higher selectivity against PCB interferences.

Visualization of Analytical Logic

The following diagram illustrates the rigorous "Self-Validating" workflow required for BDE-118 analysis.

Caption: Figure 1. Isotope Dilution Workflow. The red node indicates the critical surrogate spiking step that validates the entire extraction process.

Toxicology & Drug Development Context

For professionals in drug development, BDE-118 is not just an environmental contaminant; it is a toxicological model for dioxin-like activity.

-

Mechanism: BDE-118 is a mono-ortho congener. Its planar configuration allows it to bind to the cytosolic Aryl Hydrocarbon Receptor (AhR), translocate to the nucleus, and dimerize with ARNT (Aryl Hydrocarbon Receptor Nuclear Translocator).

-

Gene Expression: This complex binds to Dioxin Response Elements (DRE), upregulating CYP1A1 and CYP1B1 enzymes.

-

Relevance: In drug metabolism studies (DMPK), high background levels of BDE-118 in test subjects (animals) can induce CYP enzymes, altering the metabolic profile of the drug candidate. Screening chow and bedding for BDE-118 using the protocol above is critical for GLP compliance.

Caption: Figure 2. Toxicological Pathway. BDE-118 activates the AhR pathway, potentially confounding drug metabolism studies via CYP1A1 induction.

Quality Assurance (QA/QC)

To ensure data trustworthiness (Trustworthiness in E-E-A-T), the following criteria must be met for every batch:

| Parameter | Acceptance Criteria | Corrective Action |

| Surrogate Recovery | 25% - 150% | Re-extract sample if outside range. |

| Ion Ratio | Theoretical | Check for co-eluting interferences (e.g., PCBs). |

| Signal-to-Noise | Clean ion source or concentrate extract. | |

| Method Blank | Locate contamination source (usually glassware or dust). | |

| Retention Time | Check column flow and trim column head. |

References

-

U.S. Environmental Protection Agency (EPA). (2010).[1][2] Method 1614A: Brominated Diphenyl Ethers in Water, Soil, Sediment, and Tissue by HRGC/HRMS.[1] Washington, D.C.[3] Link[1][4]

-

Covaci, A., et al. (2003). Determination of polybrominated diphenyl ethers in environmental samples.[1][2][3][5][6][7][8][9] Journal of Chromatography A. Link

-

Van den Berg, M., et al. (2006).[10] The 2005 World Health Organization Reevaluation of Human and Mammalian Toxic Equivalency Factors for Dioxins and Dioxin-Like Compounds. Toxicological Sciences.[10] Link

-

Integrated Atmospheric Deposition Network (IADN). (2018). SOP for Analysis of PBDEs. Indiana University.[5] Link

Sources

- 1. Method 1614A: Brominated Diphenyl Ethers in Water, Soil Sediment, and Tissue by HRGC/HRMS, May 2010. | National Technical Reports Library - NTIS [ntrl.ntis.gov]

- 2. epa.gov [epa.gov]

- 3. NEMI Method Summary - 1614 [nemi.gov]

- 4. Polybrominated diphenyl ethers in the environmental systems: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. epa.gov [epa.gov]

- 6. alsglobal.com [alsglobal.com]

- 7. nilu.com [nilu.com]

- 8. agilent.com [agilent.com]

- 9. accustandard.com [accustandard.com]

- 10. research.manchester.ac.uk [research.manchester.ac.uk]

Application Note: Quantification of 2,3,3',5,5'-Pentabromodiphenyl Ether (PBDE-105) in Human Serum and Adipose Tissue

Abstract & Introduction

This application note details a high-precision protocol for the quantification of 2,3,3',5,5'-Pentabromodiphenyl ether (PBDE-105) in human biological matrices. While often less abundant than BDE-47 or BDE-99, BDE-105 is a mono-ortho substituted congener, possessing dioxin-like properties and specific toxicological relevance that necessitates distinct monitoring.

The analysis of PBDEs in human samples presents two distinct challenges:

-

Serum: Low analyte concentration (pg/mL) requires high sensitivity and rigorous background contamination control.

-

Adipose Tissue: High lipid content (>90%) requires extensive cleanup to prevent mass spectrometer source fouling and matrix suppression.

This protocol employs Isotope Dilution High-Resolution Gas Chromatography/High-Resolution Mass Spectrometry (ID-HRGC/HRMS) , aligned with EPA Method 1614A and CDC Laboratory Procedure 6701 .

Experimental Design & Causality

The Necessity of Isotope Dilution

Quantitative accuracy in trace organic analysis is compromised by analyte loss during extraction and matrix effects during ionization.

-

Solution: We spike samples before extraction with

C -

Mechanism: The labeled standard mimics the native analyte's behavior through every step. Since quantification is based on the ratio of Native/Labeled response, losses are mathematically corrected.

Matrix-Specific Strategies

-

Serum (Protein-Rich): Proteins encapsulate hydrophobic PBDEs. We must denature the proteins (using formic acid or urea) to release the analyte before extraction.

-

Adipose (Lipid-Rich): Lipids co-extract with PBDEs. We employ a dual-cleanup strategy: Gel Permeation Chromatography (GPC) for bulk lipid removal, followed by Acidified Silica to hydrolyze remaining trace lipids.

Workflow Visualization

The following diagram illustrates the divergent sample preparation paths that converge at the instrumental analysis stage.

Caption: Dual-track extraction workflow for Serum and Adipose tissue converging at a unified cleanup and HRMS analysis.

Detailed Protocols

Protocol A: Human Serum Processing

Objective: Isolate PBDE-105 from aqueous protein matrix. Reference: Adapted from CDC Method 6701 [1].

-

Sample Thawing: Thaw serum at room temperature. Vortex for 10 seconds.

-

Aliquot & Spike: Transfer 2–5 mL of serum into a clean glass tube. Add 5.0 ng of

C -

Denaturation: Add 3 mL of Formic Acid (or 6M Urea) to break protein-ligand bonds. Vortex and let stand for 15 minutes.

-

Why? PBDEs bind strongly to albumin. Without denaturation, extraction recovery is <40%.

-

-

Solid Phase Extraction (SPE):

-

Cartridge: Oasis HLB (3cc, 60mg) or equivalent.

-

Condition: 3 mL Methanol

3 mL DI Water. -

Load: Apply denatured sample at ~1 mL/min.

-

Wash: 3 mL DI Water (removes salts/proteins)

Dry cartridge under vacuum for 15 min. -

Elute: 5 mL Dichloromethane (DCM).

-

-

Solvent Exchange: Evaporate eluate to near dryness under Nitrogen (

) and reconstitute in Hexane. Proceed to Cleanup.

Protocol B: Adipose Tissue Processing

Objective: Extract PBDE-105 from solid lipid matrix. Reference: EPA Method 1614A [2].

-

Homogenization: Mix 0.5–1.0 g of adipose tissue with 10 g of anhydrous Sodium Sulfate (

) until a free-flowing powder is formed.-

Why? Water inhibits organic solvent penetration.

chemically dries the sample.

-

-

Spike: Add 5.0 ng of

C -

Extraction:

-

Method: Soxhlet (16 hours) or Pressurized Liquid Extraction (PLE/ASE).

-

Solvent: 1:1 Hexane:DCM.

-

-

Lipid Determination: Take 10% of the extract, evaporate to dryness, and weigh the residue. This allows reporting results in ng/g lipid weight .[1]

-

Bulk Lipid Removal (GPC): Pass the remaining extract through a Gel Permeation Chromatography column (Bio-Beads S-X3). Collect the fraction containing PBDEs (usually elutes before bulk lipids).

Universal Cleanup (Serum & Adipose)

After extraction, all samples undergo Acid Silica cleanup to remove remaining lipids which cause MS source contamination.

-

Column: Glass column packed with 1g Silica + 4g Acidified Silica (44%

w/w). -

Elution: Elute with 15 mL Hexane.

-

Mechanism:[2] Sulfuric acid chars/oxidizes lipids into polar compounds that adhere to the silica, while non-polar PBDEs pass through.

-

-

Final Concentration: Evaporate to 20

L. Add Recovery Standard (

Instrumental Analysis: HRGC-HRMS

System: Magnetic Sector High-Resolution Mass Spectrometer (e.g., Thermo DFS, Waters AutoSpec) coupled to a GC.

Resolution:

Chromatographic Conditions

-

Column: Agilent DB-5ms or Restek Rtx-1614 (30m

0.25mm-

Note: A 30m column is recommended to resolve BDE-105 from BDE-99 and BDE-100.

-

-

Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

-

Temp Program: 100°C (1 min)

25°C/min to 200°C

Mass Spectrometry Parameters (SIR Mode)

We utilize Voltage Selected Ion Recording (SIR) for maximum sensitivity.

| Analyte | Congener Type | Native Ion (m/z) | Native Ion 2 (m/z) | Label Ion ( | Label Ion 2 ( |

| BDE-105 | Penta-BDE | 563.6200 | 565.6180 | 575.6603 | 577.6582 |

| BDE-99 (Check) | Penta-BDE | 563.6200 | 565.6180 | - | - |

Table 1: Exact masses for HRMS acquisition (EPA 1614A) [2].

Data Logic Diagram

Caption: Automated decision logic for peak validation in HRMS software.

Quality Assurance & Self-Validation

To ensure "Trustworthiness," every batch must include:

-

Method Blank: A clean matrix (bovine serum or corn oil) processed identically to samples. Criteria: BDE-105 < 1/3 of the LOQ.

-

Ongoing Precision and Recovery (OPR): A spiked native standard in clean matrix. Criteria: Recovery 70–130%.

-

Labeled Standard Recovery: The recovery of the

C-BDE-105 added at step 1. Criteria: 25–150%.-

Self-Validating Mechanism: If the

C recovery is low (e.g., 30%), the calculated concentration is automatically corrected. However, <25% indicates a systemic extraction failure requiring re-extraction.

-

-

Reference Material: Use NIST SRM 1957 (Human Serum) or SRM 1958 to validate accuracy [3].

References

-

Centers for Disease Control and Prevention (CDC). (2011). Laboratory Procedure Manual: Polybrominated diphenyl ethers (PBDEs) in Serum.[3][2][4] Method 6701.02. [Link]

-

U.S. Environmental Protection Agency (EPA). (2010).[5][6] Method 1614A: Brominated Diphenyl Ethers in Water, Soil, Sediment, and Tissue by HRGC/HRMS. [Link][6]

-

National Institute of Standards and Technology (NIST). (2023). Certificate of Analysis: Standard Reference Material® 1957 (Organic Contaminants in Non-Fortified Human Serum). [Link]

-

Covaci, A., et al. (2002). Determination of polybrominated diphenyl ethers and polychlorinated biphenyls in human adipose tissue by large-volume injection-narrow-bore capillary gas chromatography/electron impact low-resolution mass spectrometry. Analytical Chemistry.[2][7][8][9][10][11] [Link]

Sources

- 1. Determination of polybrominated diphenyl ethers and polychlorinated biphenyls in human adipose tissue by large-volume injection-narrow-bore capillary gas chromatography/electron impact low-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. wwwn.cdc.gov [wwwn.cdc.gov]

- 3. Serum polybrominated diphenyl ether (PBDE) concentrations in relation to biomarkers of oxidative stress and inflammation: The National Health and Nutrition Examination Survey 2003–2004 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. stacks.cdc.gov [stacks.cdc.gov]

- 5. Method 1614A: Brominated Diphenyl Ethers in Water, Soil Sediment, and Tissue by HRGC/HRMS, May 2010. | National Technical Reports Library - NTIS [ntrl.ntis.gov]

- 6. epa.gov [epa.gov]

- 7. labunlimited.com [labunlimited.com]

- 8. gcms.labrulez.com [gcms.labrulez.com]

- 9. agilent.com [agilent.com]

- 10. NEMI Method Summary - 1614 [nemi.gov]

- 11. fagg.be [fagg.be]

Application Notes and Protocols: In Vitro Assays for Assessing the Endocrine-Disrupting Effects of BDE-118

Introduction

Polybrominated diphenyl ethers (PBDEs) are a class of flame retardants that have been widely used in a variety of consumer products. Due to their persistence, bioaccumulation, and potential for adverse health effects, there is significant concern regarding their impact on the endocrine system. BDE-118 is a lesser-studied congener within this class, and understanding its potential to disrupt normal hormone function is of critical importance for human health and environmental risk assessment. This document provides detailed application notes and protocols for a battery of in vitro assays designed to assess the endocrine-disrupting potential of BDE-118. These assays focus on key mechanisms of endocrine disruption, including steroidogenesis, and interaction with estrogen, androgen, and thyroid hormone signaling pathways.

The following protocols are designed for researchers, scientists, and drug development professionals to provide a robust framework for screening and characterizing the endocrine-disrupting activity of BDE-118 and other xenobiotics. The experimental designs emphasize scientific integrity, providing self-validating systems through the inclusion of appropriate controls and adherence to internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).

Assessment of Steroidogenesis Disruption using the H295R Steroidogenesis Assay (OECD TG 456)

Scientific Rationale

The H295R assay is a cornerstone for in vitro endocrine disruptor screening, providing a comprehensive view of a chemical's potential to interfere with the production of steroid hormones.[1][2][3] The human H295R adrenocortical carcinoma cell line is utilized because it expresses all the key enzymes necessary for the steroidogenic pathway, from cholesterol uptake to the synthesis of androgens and estrogens.[1][3][4][5] This allows for the detection of effects on multiple enzymes within the pathway through the measurement of key end-product hormones, primarily testosterone (T) and 17β-estradiol (E2).[1][2][3] By quantifying changes in T and E2 production following exposure to a test substance like BDE-118, researchers can identify potential induction or inhibition of steroidogenesis.[1][3] A significant advantage of this assay is its ability to detect disruptions regardless of the specific underlying molecular mechanism.[1]

dot

Caption: Workflow for the H295R Steroidogenesis Assay.

Protocol: H295R Steroidogenesis Assay

This protocol is adapted from the OECD Test Guideline 456.[1][2]

Materials:

-

H295R human adrenocortical carcinoma cells (ATCC® CRL-2128™)

-

Complete growth medium (e.g., DMEM/F12 supplemented with serum and other growth factors)

-

24-well cell culture plates

-

BDE-118 stock solution in a suitable solvent (e.g., DMSO)

-

Positive controls: Forskolin (inducer), Prochloraz (inhibitor)

-

Solvent control (e.g., DMSO)

-

Reagents for hormone quantification (e.g., ELISA kits for testosterone and 17β-estradiol or standards for LC-MS/MS)

-

Reagents for cell viability assessment (e.g., MTT)

Procedure:

-

Cell Culture and Seeding:

-

Chemical Exposure:

-

Prepare a serial dilution of BDE-118 in culture medium to achieve at least seven concentrations. The concentration range should be selected based on preliminary cytotoxicity data.

-

Remove the acclimation medium from the cells and replace it with the medium containing the different concentrations of BDE-118, positive controls, and a solvent control. Each condition should be tested in at least triplicate.[1][2]

-

Incubate the plates for 48 hours at 37°C in a humidified incubator with 5% CO2.[1][2]

-

-

Sample Collection and Analysis:

-

After the 48-hour exposure period, carefully collect the culture medium from each well and store it at -80°C until hormone analysis.[1]

-

Immediately after medium collection, assess cell viability in each well using a standard method like the MTT assay to distinguish between specific effects on steroidogenesis and general cytotoxicity.

-

-

Hormone Quantification:

Data Analysis and Interpretation:

-

Normalize the hormone concentrations to the solvent control to determine the fold-change in production.

-

A statistically significant increase or decrease in testosterone or 17β-estradiol production, in the absence of significant cytotoxicity, indicates that BDE-118 may be disrupting steroidogenesis.

-

Compare the effects of BDE-118 to the positive controls to gauge the relative potency of the effect.

Assessment of Estrogen Receptor Transactivation (OECD TG 455)

Scientific Rationale

The estrogen receptor (ER) is a key target for many endocrine-disrupting chemicals. The ER transactivation assay is a cell-based reporter gene assay used to determine if a chemical can bind to and activate the human estrogen receptor alpha (hERα), leading to the transcription of a reporter gene.[7][8] This assay can identify both estrogen receptor agonists (chemicals that mimic estrogen) and, with a modified protocol, antagonists (chemicals that block the action of estrogen).[9] The principle involves a stably transfected cell line containing the hERα and a reporter gene (e.g., luciferase) under the control of estrogen-responsive elements.[7][8] Binding of an agonist like BDE-118 to the hERα initiates a cascade of events leading to the expression of the reporter gene, which can be quantified by measuring the light output from the luciferase reaction.[7][8]

dot

Caption: Estrogen Receptor Transactivation Pathway.

Protocol: Estrogen Receptor Transactivation Assay

This protocol is based on the principles outlined in OECD Test Guideline 455.[7][9][10][11]

Materials:

-

A stably transfected cell line expressing hERα and an estrogen-responsive reporter gene (e.g., HeLa-9903).

-

Cell culture medium and supplements.

-

96-well cell culture plates (white, opaque for luminescence assays).

-

BDE-118 stock solution in a suitable solvent (e.g., DMSO).

-

Positive control (agonist): 17β-estradiol (E2).

-

Positive control (antagonist, for antagonist mode): Tamoxifen.

-

Solvent control (e.g., DMSO).

-

Luciferase assay reagent.

-

Luminometer.

Procedure (Agonist Mode):

-

Cell Seeding:

-

Seed the cells in a 96-well plate at a density that allows for optimal growth during the assay.

-

Incubate for 24 hours.

-

-

Chemical Exposure:

-

Prepare serial dilutions of BDE-118 and the positive control (E2) in the culture medium.

-

Expose the cells to the test compounds for a defined period (e.g., 24 hours).

-

-

Lysis and Reporter Gene Assay:

-

After incubation, lyse the cells according to the manufacturer's protocol for the luciferase assay system.

-

Add the luciferase substrate to the cell lysate.

-

Measure the luminescence using a luminometer.

-

Procedure (Antagonist Mode):

-

Follow the same cell seeding and preparation steps as in the agonist mode.

-

Co-expose the cells to a fixed concentration of 17β-estradiol (a concentration that gives a sub-maximal response) and serial dilutions of BDE-118.

-

A decrease in the E2-induced luciferase activity indicates antagonistic activity.

Data Analysis and Interpretation:

-

For agonist activity, a concentration-dependent increase in luciferase expression compared to the solvent control indicates that BDE-118 is an ER agonist.

-

For antagonist activity, a concentration-dependent decrease in the E2-induced signal suggests that BDE-118 is an ER antagonist.

-

Calculate EC50 (for agonists) or IC50 (for antagonists) values to quantify the potency of BDE-118.

Assessment of Androgen Receptor Transactivation (OECD TG 458)

Scientific Rationale

Similar to the estrogen receptor, the androgen receptor (AR) is a critical target for endocrine-disrupting chemicals. The AR transactivation assay functions on the same principle as the ER assay but utilizes a cell line stably transfected with the human androgen receptor and an androgen-responsive reporter gene.[12][13][14][15] This assay is designed to detect chemicals that can either mimic the action of androgens (agonists) or block their action (antagonists).[12][13][15] Given that some PBDEs have been shown to exhibit anti-androgenic activity, this assay is crucial for a comprehensive assessment of BDE-118.[16]

dot```dot graph Androgen_Receptor_Pathway { rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

BDE118 [label="BDE-118", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; AR [label="Androgen Receptor (AR)", fillcolor="#34A853", fontcolor="#FFFFFF"]; ARE [label="Androgen Response Element (ARE)"]; ReporterGene [label="Reporter Gene (e.g., Luciferase)"]; Transcription [label="Transcription & Translation"]; Light [label="Light Production", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

BDE118 -> AR [label="Binds to (Antagonist)"]; AR -> ARE [label="Binding Blocked"]; ARE -> ReporterGene [label="Activation Inhibited"]; ReporterGene -> Transcription [label="Reduced"]; Transcription -> Light [label="Reduced"]; }

Caption: Principle of the Competitive TTR Binding Assay.

Protocol: Competitive TTR Binding Assay using Fluorescence Polarization

Materials:

-

Human transthyretin (TTR) protein.

-

Fluorescently labeled thyroxine (e.g., FITC-T4).

-

Assay buffer (e.g., Tris-HCl buffer).

-

384-well black, non-binding microplates.

-

BDE-118 stock solution in a suitable solvent (e.g., DMSO).

-

Positive control: Unlabeled T4.

-

Fluorescence plate reader capable of measuring fluorescence polarization.

Procedure:

-

Reagent Preparation:

-

Prepare solutions of TTR, fluorescent T4 tracer, and BDE-118 in the assay buffer. The optimal concentrations of TTR and tracer should be determined in preliminary experiments to achieve a stable and significant polarization window.

-

-

Assay Setup:

-

In a 384-well plate, add the assay buffer.

-

Add serial dilutions of BDE-118 or the unlabeled T4 positive control.

-

Add a fixed concentration of the fluorescent T4 tracer to all wells.

-

Initiate the binding reaction by adding a fixed concentration of TTR to all wells except for the "no TTR" controls.

-

-

Incubation:

-

Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 1-2 hours), protected from light. [17]

-

-

Measurement:

-

Measure the fluorescence polarization using a plate reader with appropriate excitation and emission filters for the fluorophore.

-

Data Analysis and Interpretation:

-

A concentration-dependent decrease in the fluorescence polarization signal indicates that BDE-118 is competing with the fluorescent tracer for binding to TTR.

-

Plot the polarization values against the logarithm of the BDE-118 concentration to generate a competition curve.

-

Calculate the IC50 value, which is the concentration of BDE-118 that causes a 50% reduction in the binding of the fluorescent tracer. A lower IC50 value indicates a higher binding affinity.

Summary of Expected Data and Interpretation

The following table summarizes the potential outcomes of the described assays and their interpretation in the context of BDE-118's endocrine-disrupting potential.

| Assay | Endpoint Measured | Positive Result for BDE-118 | Interpretation |

| H295R Steroidogenesis | Testosterone & 17β-Estradiol Levels | Statistically significant increase or decrease in hormone levels. | BDE-118 interferes with the synthesis of steroid hormones. |

| ER Transactivation | Luciferase activity (Agonist & Antagonist modes) | Increase (agonist) or decrease (antagonist) in luciferase signal. | BDE-118 can act as an estrogen mimic or blocker. |

| AR Transactivation | Luciferase activity (Agonist & Antagonist modes) | Increase (agonist) or decrease (antagonist) in luciferase signal. | BDE-118 can act as an androgen mimic or blocker. |

| TTR Competitive Binding | Fluorescence Polarization | Concentration-dependent decrease in polarization. | BDE-118 binds to the thyroid hormone transport protein TTR, potentially disrupting thyroid hormone transport. |

Conclusion

The suite of in vitro assays detailed in these application notes provides a robust and mechanistically informative approach to characterizing the endocrine-disrupting potential of BDE-118. By systematically evaluating its effects on steroidogenesis, estrogen and androgen receptor signaling, and thyroid hormone transport, researchers can build a comprehensive profile of its biological activity. These data are essential for prioritizing further in vivo testing and for informing regulatory decisions to protect human and environmental health. It is crucial that all assays are performed with meticulous attention to detail, including the use of appropriate controls and adherence to established guidelines, to ensure the generation of reliable and reproducible data.

References

-

DB-ALM Method Summary n° 456 : Steroidogenesis assay using H295R cell line - JRC Big Data Analytics Platform. (2016, January 22). Retrieved from [Link]

-

OECD. (2016). Test No. 458: Androgen Receptor Transactivation Assays. OECD Guidelines for the Testing of Chemicals, Section 4. OECD Publishing, Paris. Retrieved from [Link]

-